(5-(Trifluoromethyl)oxazol-2-yl)methanol
Description
(5-(Trifluoromethyl)oxazol-2-yl)methanol is a fluorinated heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, while the -CF₃ group enhances lipophilicity and metabolic stability. The hydroxymethyl group provides a reactive site for further derivatization, such as esterification or oxidation . This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
Molecular Formula |
C5H4F3NO2 |
|---|---|
Molecular Weight |
167.09 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2 |
InChI Key |
ATQKKWCQFWGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield (5-(Trifluoromethyl)oxazol-2-yl)aldehyde or (5-(Trifluoromethyl)oxazol-2-yl)carboxylic acid, while reduction may yield (5-(Trifluoromethyl)oxazol-2-yl)amine .
Scientific Research Applications
(5-(Trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole Cores
a) N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide (CAS 714971-87-6)
- Structure : Oxazole with -CF₃ at position 4 and a carboxamide-linked xanthene moiety.
- Key Differences: The -CH₂OH group in the target compound is replaced by a carboxamide, reducing hydrogen-bonding capacity but increasing steric bulk.
- Synthesis : Likely involves coupling of a preformed oxazole intermediate with xanthene derivatives, contrasting with the hydroxymethylation strategies used for the target compound.
b) {2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol
- Structure : Oxazole with -CF₃ on a phenyl substituent at position 2 and -CH₂OH at position 4.
- The hydroxymethyl group’s position (C4 vs. C2) impacts reactivity in nucleophilic substitutions .
c) [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol (CAS 613239-75-1)
- Structure : Pyridine ring replaces oxazole, with -CF₃ at pyridine-C5 and -CH₂OH on a para-substituted phenyl group.
- Key Differences : The pyridine core increases basicity compared to the oxazole’s neutral aromaticity. This compound’s melting point (123–124°C) suggests higher crystallinity than the target compound, likely due to extended π-conjugation .
Analogues with Other Heterocyclic Cores
a) 5-(Trifluoromethyl)-1,3-benzoimidazole (CAS Not Provided)
- Structure : Benzimidazole with -CF₃ at position 5.
- The absence of a hydroxymethyl group limits its utility in pro-drug design but enhances planar stacking in DNA intercalation .
b) 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (Compound 2a)
- Structure : Oxadiazole with a hydroxyphenyl group and thione moiety.
- Key Differences : The thione group (-C=S) offers distinct reactivity for metal coordination, unlike the oxazole’s -O- and -N- atoms. The hydroxyphenyl group provides pH-dependent solubility, contrasting with the hydroxymethyl’s aliphatic flexibility .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogues
Reactivity Insights:
- Hydroxymethyl Group: The target compound’s -CH₂OH can be oxidized to a carboxylic acid or acylated, similar to [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol .
- Trifluoromethyl Effects : The -CF₃ group in oxazoles (electron-withdrawing) reduces ring basicity compared to pyridines, impacting catalytic and binding interactions .
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